![molecular formula C22H18FN5O2 B2445871 6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 899414-67-6](/img/structure/B2445871.png)

6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

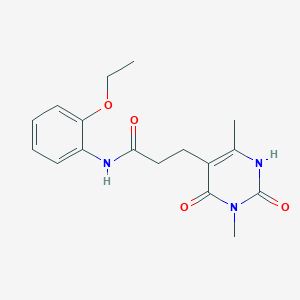

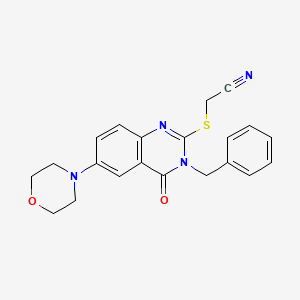

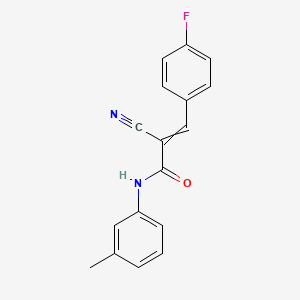

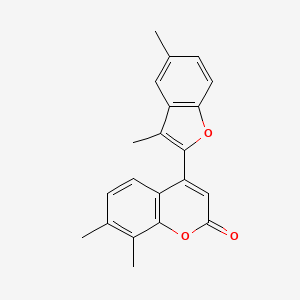

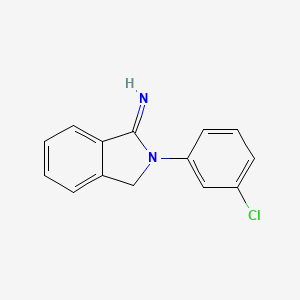

This compound is a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are a class of compounds that contain a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring . This particular compound has various substituents on the pyrazolopyridine core, including an amino group, a fluorophenyl group, a dimethoxyphenyl group, and a nitrile group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and pyridine rings, with the various substituents attached at the specified positions. The presence of the nitrile, amino, and phenyl groups would impart certain chemical properties to the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitrile, amino, and phenyl groups in this compound would likely influence its properties .Aplicaciones Científicas De Investigación

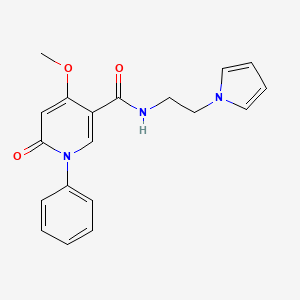

Synthesis and Biological Activity

Synthesis of Novel Derivatives : Research indicates the utility of similar pyrazolopyridine compounds in synthesizing a variety of derivatives with potential for biological activities. For example, compounds have been synthesized for antimicrobial and antioxidant activities through the preparation of novel pyridine and fused pyridine derivatives, demonstrating the versatility of pyrazolopyridine scaffolds in medicinal chemistry (Flefel et al., 2018), (Aly, 2006).

Antimicrobial and Antitumor Agents : Specific derivatives have shown promising results as antimicrobial and antitumor agents, highlighting the potential of these compounds in therapeutic applications. The synthesis approach and biological evaluations suggest these derivatives could serve as a foundation for developing new drugs (Hafez & El-Gazzar, 2015).

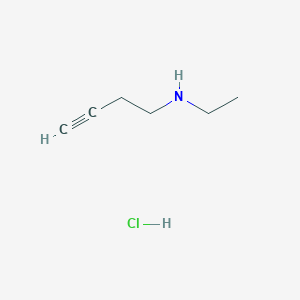

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Some derivatives of pyrazolopyridine compounds have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more efficient and environmentally friendly corrosion inhibitors for industrial applications (Yadav et al., 2016).

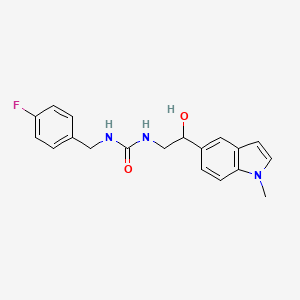

Chemical Synthesis and Structural Analysis

Chemical Synthesis : Research on the synthesis of pyrazolopyridine derivatives explores the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The synthesis methods vary, demonstrating the flexibility of the pyrazolopyridine core in creating diverse compounds (Rahmani et al., 2018).

Structural Analysis : Detailed structural analysis of these compounds, including X-ray crystallography, helps in understanding their chemical properties and potential interactions with biological targets. This is crucial for designing compounds with specific biological activities (Ganapathy et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-12-19-20(13-4-9-17(29-2)18(10-13)30-3)16(11-24)21(25)26-22(19)28(27-12)15-7-5-14(23)6-8-15/h4-10H,1-3H3,(H2,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNSYZKRYIFYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)

![N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide](/img/structure/B2445790.png)

![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2445795.png)

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)

![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)